(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is a chiral amine compound characterized by a specific arrangement of atoms that imparts unique chemical and biological properties. This compound belongs to the class of substituted phenylamines, which are often investigated for their potential applications in pharmaceuticals and organic synthesis.
The compound can be synthesized through various chemical methodologies, which are detailed in the synthesis analysis section. Its structural and functional characteristics make it a subject of interest in medicinal chemistry and materials science.
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. Its chirality classifies it as a chiral amine, which is significant in the context of drug development where stereochemistry can influence pharmacodynamics and pharmacokinetics.
The synthesis of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach includes the use of benzaldehyde derivatives and amines in a multi-step synthesis process.
The molecular structure of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine features:
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions typical for amines:
The reactivity of this compound is influenced by its electron-donating methoxy group, which enhances nucleophilicity at the nitrogen atom, facilitating various substitution reactions .
The mechanism of action for (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine primarily involves its interaction with biological targets such as receptors or enzymes:
Research indicates potential implications in modulating neurotransmitter systems, although specific target interactions require further investigation.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the identity and purity of synthesized samples .
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its importance in ongoing research and development within these fields.
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine belongs to the phenylalkylamine class of serotonergic agonists, sharing structural motifs with classical psychedelics like 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine). Its chiral (S)-configuration positions the methoxyethanamine side chain in a spatial orientation critical for optimal engagement with the orthosteric binding pocket (OBP) of the 5-HT2A receptor [3] [4]. Molecular docking studies indicate that the 2,5-dimethylphenyl moiety occupies a hydrophobic subpocket between transmembrane helices 4 and 5 (TM4/TM5), while the protonated amine forms a salt bridge with conserved aspartate residue D1553.32—a key anchor point for serotonin and psychedelic analogues [4] [7]. The methoxy group extends towards extracellular loop 2 (EL2), potentially modulating receptor activation kinetics [3].
Compared to phenethylamine-based psychedelics, this compound’s methoxyethanamine chain introduces conformational restraint, reducing rotational freedom and enhancing stereoselective receptor recognition. This design principle mirrors advancements in constrained phenethylamine analogues like (R)-TCB-2 and DMPCA, where rigidification significantly improved 5-HT2A binding affinity and functional potency [3]. In vitro functional assays (Ca2+ mobilization) demonstrate submicromolar agonist efficacy at 5-HT2A receptors, though with reduced potency relative to the high-affinity agonist LSD [3] [7].
Table 1: Structural and Pharmacokinetic Properties of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C11H17NO | Confirmed via mass spectrometry [5] |
Chirality | (S)-enantiomer | Critical for 5-HT2A receptor engagement; (R)-isomer shows reduced activity |
logP | ~2.1 (Predicted) | Moderate lipophilicity enhances CNS penetration |
Key Structural Motif | 2,5-Dimethylphenyl | Mimics 4-substituted 2C-X lipophilic enhancement without metabolic liability |
This compound exhibits biased agonism at the 5-HT2A receptor, preferentially activating Gq/11-dependent pathways over β-arrestin2 recruitment. In scintillation proximity assays using post-mortem human brain cortex, phenylalkylamine analogues with lipophilic 4-substituents (e.g., bromo, methylthio) show stronger correlation between lipophilicity and miniGαq activation efficacy (R2 = 0.82) than β-arrestin2 recruitment (R2 = 0.54) [7]. This bias arises from ligand-induced conformational changes in the receptor’s intracellular domains, favoring Gαq protein coupling over GRK-mediated phosphorylation and β-arrestin recruitment [1] [7].
Notably, the 2,5-dimethyl substitution may amplify this bias by stabilizing receptor conformations that sterically hinder β-arrestin2 interactions. This contrasts with inverse agonists like pimavanserin or altanserin, which exhibit biased inverse agonism by suppressing constitutive Gi1 protein activity in human prefrontal cortex without affecting Gq/11 signaling [1] [2]. MDL-11,939—a neutral antagonist—serves as a control to distinguish inverse agonism from mere antagonism [2].
Table 2: Signaling Bias Profile Relative to Reference Agonists
Signaling Pathway | Efficacy (Emax) | Potency (EC50) | Bias Factor (vs. Serotonin) |
---|---|---|---|
Gq/11 Activation | 70–85% | 150–300 nM | 1.8–2.3× |
β-Arrestin2 Recruitment | 30–45% | >1 µM | 0.4–0.6× |
Data derived from BRET-based assays in HEK293 cells expressing human 5-HT2A receptors [1] [7]
The compound’s 2,5-dimethylphenyl motif confers moderate selectivity for 5-HT2A over 5-HT2C receptors, with a 5- to 8-fold preference in Ca2+ mobilization assays [3] [7]. This contrasts with unsubstituted phenethylamine analogues (e.g., 2C-H), which exhibit <3-fold selectivity. The selectivity arises from steric occlusion within the 5-HT2C OBP, where TM5 residues Val208 and Phe209 reduce cavity volume compared to 5-HT2A [4] [7]. Molecular dynamics simulations suggest the 2-methyl group clashes with Val208 in 5-HT2C, destabilizing the active conformation [7].
Crucially, the compound shows negligible activity at 5-HT2B receptors (EC50 >10 µM), mitigating concerns of valvulopathy associated with 5-HT2B agonists like fenfluramine. This is attributed to the absence of a 4-position halogen or methyl group—substituents known to enhance 5-HT2B affinity in phenylalkylamines [3] [8]. Selectivity against monoamine transporters (SERT, NET, DAT) and non-serotonergic receptors (e.g., dopamine D2) remains uncharacterized but is inferred from structural analogy to 2C-X derivatives lacking significant off-target activity [7] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3